N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide
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Overview
Description
N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidin-2-yloxy group attached to a pyrrolidin-1-yl sulfonyl moiety, which is further connected to a phenyl ring substituted with a propanamide group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrimidin-2-yloxy group, followed by its attachment to the pyrrolidin-1-yl sulfonyl moiety. The final step involves the coupling of this intermediate with a phenyl ring substituted with a propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.
Comparison with Similar Compounds
- N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide
- N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)butanamide
- N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)pentanamide
Comparison: Compared to these similar compounds, N-(3-methyl-4-{[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)propanamide may exhibit unique properties due to the specific length and structure of its propanamide group. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[3-methyl-4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-17(23)21-14-5-6-16(13(2)11-14)27(24,25)22-10-7-15(12-22)26-18-19-8-4-9-20-18/h4-6,8-9,11,15H,3,7,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWHLDXLAPIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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